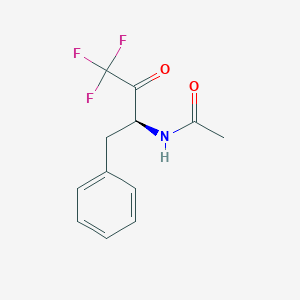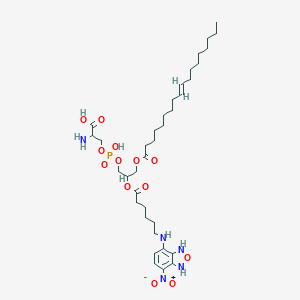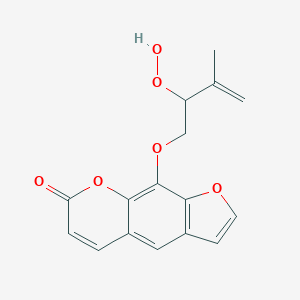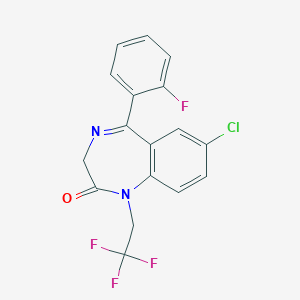
1-ピレンドデカノイル酸
説明
Structural Variations in Self-Assembled Monolayers
The study of self-assembled monolayers (SAMs) of 1-pyrenehexadecanoic acid (PHDA) reveals the formation of specific structures characterized by ring figures corresponding to pyrene groups. The introduction of 4,4′-bipyridyl to the system alters the assembly, creating different structures influenced by concentration and temperature. At high concentrations of 4,4′-bipyridyl and temperatures around 290 K, a dynamic bistable structure is observed, which is attributed to a desorption-adsorption process between neighboring PHDA molecules .
Molecular Geometry of Pyrene Complexes
Research into the interactions between purine and polycyclic aromatic hydrocarbons has led to the investigation of the crystal structures of molecular complexes, including those formed with pyrene. This study is part of a broader program aimed at understanding these interactions, which are of significant interest due to their potential biological implications .
Protonation of Excited State Pyrene Derivatives
The protonation behavior of pyrene-1-carboxylate in both ground and excited states has been studied using fluorescence spectroscopy. The research demonstrates that the protonation of the excited state molecule occurs when a proton donor interacts with the carboxylate during the molecule's excited state lifetime. This study provides insights into the protonation dynamics of pyrene derivatives, which are relevant to understanding their behavior in various chemical environments .
Spectroscopic Analysis of 1-Pyrenecarboxylic Acid
1-Pyrenecarboxylic acid (1PCA) has been characterized using a combination of spectroscopic techniques, including FTIR, FT-Raman, NMR, and UV-Vis. Theoretical calculations using density functional theory (DFT) have been employed to understand the molecular geometry and vibrational modes of 1PCA. The study also explores the molecule's polarizability, hyperpolarizability, and potential sites for hydrogen and oxygen bonding .
Synthesis of Pyrene-2-Carboxylic Acid
A practical and efficient synthesis method for pyrene-2-carboxylic acid has been developed, which revises and improves upon classical preparation techniques. This new method has been successfully applied on a large scale, yielding pyrene-2-carboxylic acid with an overall yield of over 70% from pyrene .
Amphiphilic Pyrenecarboxylic Acids in Vesicle Membranes
Novel amphiphilic pyrenecarboxylic acids have been synthesized and their photophysical properties investigated. These compounds exhibit solubility in vesicle membranes and can act as sensitizers for electron transport reactions across the membrane. The study highlights the potential applications of these pyrenecarboxylic acids in creating functional vesicle systems .
Reversible Optode Membrane for Picric Acid Detection
A study has developed an optode membrane that utilizes the fluorescence quenching of pyrene to detect picric acid. Pyrene, when immobilized in a plasticized poly(vinyl chloride) (PVC) membrane, can selectively extract picric acid from a solution, allowing for its detection. The membrane demonstrates high selectivity, reproducibility, and rapid response times, making it a promising tool for picric acid determination .
科学的研究の応用
生体適合性研究
1-ピレンドデカノイル酸は、生体適合性で知られており、生体医用材料やデバイスの開発において貴重な化合物となっています。 疎水性であるため、生物学的システムと互換性のあるナノ構造を形成することができ、薬物送達システムや組織工学などの用途に不可欠です .
ナノ構造の形成
1-ピレンドデカノイル酸のユニークな特性は、疎水性のためにナノ構造の形成に貢献しています。 これらのナノ構造は、さまざまな科学的および産業的な目的のためのナノスケールデバイスや材料の開発など、ナノテクノロジーに潜在的な用途があります .
膜脂質拡散
この化合物は、膜脂質拡散を研究するためのプローブとして使用されます。 細胞膜のダイナミクスを理解するのに役立ち、特定の遺伝性疾患や病気など、細胞膜の性質に影響を与える状態の治療法の開発に不可欠です .
一重項酸素スカベンジング
1-ピレンドデカノイル酸は、一重項酸素のスカベンジングに役割を果たし、細胞を酸化ストレスから保護するのに重要です。 この特性は、老化過程の研究や抗酸化療法の開発に特に役立ちます .
脂質過酸化
研究者は、モデル膜と天然膜の両方で脂質過酸化を監視するために、1-ピレンドデカノイル酸を使用しています。 このプロセスは、酸化ストレスとその病気への影響を研究する際の重要な要素であり、酸化損傷によって引き起こされる状態の予防と治療に関する洞察につながります .
赤血球膜
この化合物は、赤血球膜に関連する研究に関与しており、特に低酸素症などの状態がこれらの膜に与える影響を理解しています。 この研究は、血液および循環器系の疾患に関連する医学的な状態にとって重要です .
作用機序
Target of Action
1-Pyrenedodecanoic acid is a fluorescent lipid analog that primarily targets cell membranes and lipid bilayers . It incorporates into these structures, providing a means to study their properties and behaviors .
Mode of Action
The compound’s interaction with its targets is largely due to its hydrophobic nature . This characteristic allows it to integrate into lipid-rich environments, such as cell membranes and lipid bilayers . Once incorporated, it can form micelles with other lipids, such as triglycerides and phospholipids .
Biochemical Pathways
It can also be used in lipase enzyme assays , suggesting a potential involvement in lipid metabolism pathways.
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Pyrenedodecanoic acid are currently limited. Its solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of compounds.
Result of Action
The primary result of 1-Pyrenedodecanoic acid’s action is an increase in fluorescence when the probe is introduced into a hydrophobic environment . This property makes it a valuable tool for studying the uptake of fluorescent fatty acids into cells .
Action Environment
The action of 1-Pyrenedodecanoic acid can be influenced by environmental factors. For instance, its fluorescence properties may be affected by the surrounding pH, temperature, and the presence of other molecules. Additionally, its stability and efficacy may be influenced by storage conditions .
Safety and Hazards
特性
IUPAC Name |
12-pyren-1-yldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2/c29-26(30)14-9-7-5-3-1-2-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,1-9,11,14H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFLUCVQONOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219216 | |
| Record name | 12-(1-Pyrene)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69168-45-2 | |
| Record name | 12-(1-Pyrene)dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069168452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-(1-Pyrene)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenedodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)





![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)





